molecular formula C17H22N2O4 B13030929 Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

Cat. No.: B13030929
M. Wt: 318.4 g/mol
InChI Key: HQFNEPWHAWEXLA-ZDUSSCGKSA-N
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Description

Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate is a chiral indole derivative featuring a tert-butyl carbamate group at the 1-position and a substituted 3-position side chain. The side chain comprises a (2S)-configured amino group, a methoxy ester, and a ketone moiety. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes, while the amino and ester functionalities offer sites for further derivatization .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m0/s1

InChI Key

HQFNEPWHAWEXLA-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Protection of Indole Nitrogen

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is used to protect the indole nitrogen.
  • Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at 0 °C to room temperature.
  • Outcome: Formation of tert-butyl indole-1-carboxylate, which is stable and amenable to further functionalization.

Introduction of the (2S)-2-Amino-3-methoxy-3-oxopropyl Side Chain

  • Starting Material: The side chain is introduced via coupling with (2S)-amino-3-methoxy-3-oxopropionic acid derivatives, often as methyl esters or other activated forms.
  • Coupling Agents: Commonly used coupling reagents include carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Catalysts/Additives: N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) may be added to improve coupling efficiency and reduce racemization.
  • Reaction Conditions: The coupling is performed in solvents like dimethylformamide (DMF) or dichloromethane under mild temperatures (0 °C to room temperature) with careful pH control.
  • Stereochemical Control: The use of chiral starting materials and mild conditions helps maintain the (2S) configuration.

Purification and Characterization

  • Purification: The crude product is purified by column chromatography using silica gel with appropriate solvent gradients (e.g., ethyl acetate/hexane mixtures).
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm structure, purity, and stereochemistry.

Research Findings and Optimization

Several studies have focused on optimizing the synthesis to improve yield, stereoselectivity, and purity:

Parameter Typical Conditions Effect on Product
Boc Protection Boc2O, DCM, 0 °C to RT High yield of protected indole
Coupling Reagent EDCI/HATU with NHS/HOBt Enhanced coupling efficiency
Solvent DMF or DCM Solubility and reaction rate control
Temperature 0 °C to RT Reduced racemization, improved selectivity
Purification Method Silica gel chromatography High purity isolation

Research indicates that maintaining low temperatures during coupling and using additives like HOBt significantly reduce racemization and side reactions, leading to higher enantiomeric excess of the (2S) isomer.

Additional Synthetic Routes and Variations

  • Nickel-Catalyzed Reductive Cross-Coupling: A novel method reported involves nickel-catalyzed reductive cross-coupling of iodinated indole derivatives with chiral Boc-protected serine methyl esters to construct the amino acid side chain with high stereoselectivity.
  • Photoredox Catalysis: Emerging photoredox methods have been used to prepare fluorinated and methoxylated tryptophan analogs, which share synthetic principles with the preparation of this compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome Reference
Indole Nitrogen Protection Boc2O, DCM, 0 °C to RT Protect indole N to prevent side reactions
Side Chain Coupling (2S)-amino-3-methoxy-3-oxopropionic acid derivative, EDCI/HATU, NHS/HOBt, DMF, 0 °C to RT Introduce chiral amino acid side chain
Purification Silica gel chromatography Isolate pure compound
Characterization NMR, HPLC, MS Confirm structure and purity
Alternative Coupling Method Nickel-catalyzed reductive cross-coupling Enhanced stereoselectivity and yield

Chemical Reactions Analysis

Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate is a derivative of tryptophan and has been investigated for its role in the synthesis of bioactive compounds. Its structural similarity to tryptophan makes it a candidate for developing drugs targeting serotonin receptors, which are implicated in mood regulation and various psychiatric disorders .

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of compounds derived from the tryptophan-kynurenine metabolic pathway. Research indicates that derivatives like this compound may modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Research

The compound's ability to influence apoptosis and cell proliferation has made it a subject of interest in cancer research. Investigations into its effects on tumor cell lines suggest that it may act as an inhibitor of specific pathways involved in cancer progression, thereby offering a potential therapeutic avenue for treatment strategies .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Pharmaceutical DevelopmentPotential for drug development targeting serotonin receptors
NeuroprotectionModulates neuroinflammation and oxidative stress
Cancer ResearchInhibitory effects on tumor cell proliferation

Case Study 1: Neuroprotective Mechanisms

A study published in the International Journal of Molecular Sciences explored the effects of tryptophan derivatives on neuroinflammation. The findings indicated that this compound effectively reduced pro-inflammatory cytokines in neuronal cultures, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Anticancer Activity

In another investigation, researchers examined the anticancer properties of various tryptophan derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses .

Mechanism of Action

The mechanism of action of Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences, ranked by similarity to the target molecule (data sourced from structural databases and synthetic reports):

Compound Name (CAS No.) Similarity Score Key Structural Differences Potential Applications/Properties
1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate (57476-50-3) 0.96 Replaces the 3-position amino-ester side chain with a methyl ester; lacks chiral amino group. Intermediate for symmetrical indole derivatives.
tert-Butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate (731810-57-4) 0.90 Substitutes the 3-position side chain with a methoxy-ethyl ester; lacks amino functionality. Potential precursor for non-nitrogenous bioactive molecules.
Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate (135807-51-1) 0.88 Features a formyl group at the 3-position and additional Boc-protected amino group at the 6-position. Likely used in cross-coupling reactions or Schiff base formation.
N-Boc-3-Aminophenylacetic acid (123036-51-1) 0.83 Replaces indole core with a phenylacetic acid scaffold; retains Boc-protected amino group. Probable use in peptide synthesis or as a linker.

Key Observations:

Functional Group Variations: The target compound’s 3-position (2S)-amino-3-methoxy-3-oxopropyl group distinguishes it from analogues like 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, which lacks stereochemical complexity and amino functionality. This amino-ester side chain may enhance interactions with biological targets (e.g., proteases or receptors) compared to simpler esters .

Stereochemical Considerations: The (2S)-configured amino group in the target compound introduces chirality, which is absent in most analogues. This stereochemistry is critical for enantioselective interactions in drug design, as seen in oxazolidinone derivatives where tert-butyl groups influence ring conformations and reactivity .

Bioactivity Insights: While direct pharmacological data for the target compound are unavailable, structurally related carboxylate-bearing molecules (e.g., tert-butyl 3-(1H-tetrazol-5-yl) piperidine-1-carboxylate) exhibit antidiabetic activity (IC50 = 7.12 μM), suggesting that the amino-ester side chain in the target could be tailored for similar therapeutic applications .

Synthetic Utility: The tert-butyl carbamate group in the target and its analogues serves as a protective moiety, enabling selective deprotection during multi-step syntheses. For example, Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate highlights the versatility of Boc-protected indoles in constructing complex heterocycles .

Research Implications

The structural uniqueness of tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate positions it as a promising candidate for:

  • Chiral Ligand Development : Its stereochemical profile could aid in asymmetric catalysis.
  • Drug Discovery: Functionalization of the amino and ester groups may yield bioactive molecules targeting enzymes or receptors.
  • Material Science : The tert-butyl group’s steric bulk could stabilize indole-based polymers or coatings.

Biological Activity

Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate, also known as 1-Boc-L-tryptophan methyl ester, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H22N2O4
  • Molecular Weight: 318.37 g/mol
  • CAS Number: 96238-70-9
  • Structural Formula:

    Structural Formula

This compound exhibits its biological activity primarily through modulation of various biochemical pathways. It has been studied for its effects on:

  • Cancer Cell Apoptosis: Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, studies have shown that it can enhance the apoptosis rate in MCF cell lines when administered at specific dosages .
  • Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Anti-Cancer Activity

A significant focus of research on this compound has been its anti-cancer properties. In various studies:

  • In Vitro Studies: The compound showed an IC50 value of approximately 25.72 ± 3.95 μM against specific cancer cell lines, indicating moderate cytotoxicity .
  • In Vivo Studies: In animal models, the administration of this compound resulted in a notable suppression of tumor growth when compared to control groups .

Mechanistic Insights

Research has elucidated some mechanisms through which this compound exerts its effects:

MechanismDescription
Apoptosis InductionTriggers intrinsic apoptotic pathways leading to cancer cell death
Inhibition of ProliferationReduces the proliferation rate of various cancer cell lines
Modulation of Signaling PathwaysAffects key signaling pathways involved in cell survival and apoptosis

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amino group followed by coupling reactions with indole derivatives. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

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